molecular formula C14H14N2O B168354 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 115310-16-2

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B168354
CAS RN: 115310-16-2
M. Wt: 226.27 g/mol
InChI Key: KZRACVAICNSDTK-UHFFFAOYSA-N
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Description

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic compound that has been developed for its potential use in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of certain kinases, which play a critical role in various cellular processes. Additionally, the compound has been found to activate specific signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes, leading to changes in cellular function. Additionally, the compound has been found to activate specific signaling pathways, leading to changes in gene expression and cellular function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one in lab experiments is its potency. The compound has been found to have a potent inhibitory effect on certain enzymes, making it useful for studying enzyme kinetics. Additionally, the compound has been found to activate specific signaling pathways, making it useful for studying cellular processes. However, one limitation of using the compound in lab experiments is its specificity. The compound may have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for research involving 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one. One direction is to investigate the compound's potential as a therapeutic agent. The compound has been found to have potent inhibitory effects on specific enzymes, making it a potential drug candidate for certain diseases. Additionally, future research could investigate the compound's potential as a tool for studying specific signaling pathways in various cellular processes. Finally, future research could investigate the compound's specificity and potential off-target effects, leading to the development of more specific compounds.

Scientific Research Applications

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one has been found to have a variety of scientific research applications. The compound has been used as a tool to investigate the mechanism of action of various biological processes. It has been found to have a potent inhibitory effect on certain enzymes, making it useful for studying enzyme kinetics. Additionally, the compound has been used to investigate the role of specific signaling pathways in various cellular processes.

properties

IUPAC Name

1-benzyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRACVAICNSDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406229
Record name 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one

CAS RN

115310-16-2
Record name 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared analogously to Example 1 starting from benzylhydrazine and 2-(dimethylaminomethylene)-cyclohexane-1,3-dione.
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